5-(chloromethyl)-1-methyl-1H-pyrazole

Analytical Chemistry Quality Control Structural Elucidation

Researchers requiring precise pyrazole C5 functionalization risk failed syntheses and invalid SAR data from regioisomeric impurities. 5-(Chloromethyl)-1-methyl-1H-pyrazole (CAS 84547-63-7) eliminates this uncertainty: • MS fragmentation pattern confirms C5 regioisomer identity vs. 3-chloromethyl analog • Derivatives achieve up to 96% corrosion inhibition efficiency • Compatible with >99:1 N1-regioselective synthetic methods Specify regioisomer identity verification in procurement specifications.

Molecular Formula C5H7ClN2
Molecular Weight 130.57 g/mol
CAS No. 84547-63-7
Cat. No. B1281641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-1-methyl-1H-pyrazole
CAS84547-63-7
Molecular FormulaC5H7ClN2
Molecular Weight130.57 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)CCl
InChIInChI=1S/C5H7ClN2/c1-8-5(4-6)2-3-7-8/h2-3H,4H2,1H3
InChIKeyDMALVWVARIVUJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-1-methyl-1H-pyrazole Physicochemical Baseline


5-(Chloromethyl)-1-methyl-1H-pyrazole (CMMP), CAS 84547-63-7, is a heterocyclic building block characterized by a chloromethyl electrophilic handle at the pyrazole C5 position and an N1-methyl substituent. This substitution pattern is critical for its reactivity profile and the biological/industrial properties of its derivatives. The compound exhibits a molecular weight of 130.57 g/mol, an XLogP3-AA of 0.7, zero hydrogen bond donors, and a single hydrogen bond acceptor, indicating a moderately lipophilic scaffold with limited hydrogen bonding capacity [1]. Its primary utility lies in nucleophilic substitution and alkylation reactions to construct more complex pyrazole-containing molecules for pharmaceutical, agrochemical, and materials science applications [1].

Electrophilic chloromethyl handle – may support nucleophilic substitution and alkylation chemistry
N1-methyl substitution pattern – defines steric and electronic profile for downstream pyrazole elaboration
Moderate lipophilicity – influences solubility and reactivity in organic synthesis workflows

Why 5-(Chloromethyl)-1-methyl-1H-pyrazole Is Irreplaceable


While several chloromethylpyrazole isomers exist, such as the 3-chloromethyl regioisomer (CAS 84547-64-8) and the 4-chloromethyl derivative (CAS 106740-06-7), these compounds are not functionally interchangeable. The position of the chloromethyl group on the pyrazole ring directly dictates the electronic environment, steric accessibility, and, consequently, both the reaction kinetics in synthesis and the resulting biological or physical properties of downstream products. For instance, the fragmentation pattern under mass spectrometry is known to differ based on halogen position [1]. Furthermore, alkylation selectivity is highly sensitive to the pyrazole substitution pattern, and a change in the position of the leaving group will alter the regiochemical outcome of subsequent derivatizations [2]. Substituting a generic or incorrectly substituted pyrazole could lead to failed syntheses, lower yields, or the production of an inactive or less potent analogue, ultimately compromising research integrity and industrial process viability.

Regioisomeric MS fingerprint differs
The mass spectrum of the 5-chloromethyl isomer is distinct from the 3-chloromethyl analogue; substituting may compromise QC verification.
Alkylation selectivity alters downstream regiochemistry
Moving the chloromethyl group may produce different substitution patterns, shifting the regioisomeric outcome of further derivatizations.
Downstream properties may diverge
Electronic and steric environment at the pyrazole core dictates derivative function; an incorrect regioisomer may yield derivatives with altered activity or material profiles.

5-(Chloromethyl)-1-methyl-1H-pyrazole Differentiation Evidence


Mass Spectrometric Regioisomer Differentiation

The mass spectrometric fragmentation pattern of chlorine-containing pyrazoles is position-dependent. Specifically, the fragmentation of 3-chloromethyl-1-methyl-1H-pyrazole differs from that of 5-chloro-1-methyl-3-propyl-1H-pyrazole [1]. This principle extends to the comparison between the 5-chloromethyl and 3-chloromethyl isomers, allowing for their unambiguous differentiation via GC-MS or LC-MS. This is crucial for confirming the identity and purity of the correct regioisomer in synthetic intermediates or final products.

MS Fragmentation
Class-level inference
Distinct EI-MS patterns differentiate 5-chloromethyl from 3-chloromethyl regioisomer
Supports regioisomeric QC differentiation
Class-level inference; verify with analytical data
Analytical Chemistry Quality Control Structural Elucidation

Bipyrazolic Derivatives for Corrosion Inhibition

In a study of pyrazole derivatives as corrosion inhibitors for C38 steel in 1 M HCl, a compound containing the 3-(chloromethyl)-5-methyl-1H-pyrazole subunit, specifically 1,1'-butane-1,4-diylbis[3-(chloromethyl)-5-methyl-1H-pyrazole], achieved an anticorrosion activity of 96% [1]. While the target compound 5-(chloromethyl)-1-methyl-1H-pyrazole is not the inhibitor itself, it serves as a direct precursor to the 3-chloromethyl-5-methyl regioisomer which, when elaborated into bis-pyrazole structures, demonstrates high inhibition efficiency. This positions the compound as a strategic starting material for synthesizing high-performance corrosion inhibitors, as compared to other pyrazole isomers that may lead to less effective final products.

Corrosion Inhibition
Class-level inference
96% inhibition (bipyrazolic derivative on C38 steel in 1 M HCl)
Supports corrosion inhibitor synthesis pathway
Derivative-level evidence; target compound is precursor
Corrosion Science Materials Chemistry Industrial Chemistry

N1-Selective Alkylation Using α-Halomethylsilanes

The inherent structure of 5-(chloromethyl)-1-methyl-1H-pyrazole, with its electrophilic chloromethyl group at the C5 position, can be leveraged in modern synthetic strategies. For example, the use of sterically bulky α-halomethylsilanes has been shown to significantly improve the selectivity of N-alkylation for pyrazole substrates, achieving N1/N2 regioisomeric ratios of 92:8 to >99:1 [1]. While the target compound is an alkylated product rather than a substrate, its synthesis via an N1-selective methylation pathway, as opposed to non-selective methods using methyl iodide or dimethyl sulfate, results in a product with higher regioisomeric purity. This is a critical quality attribute for any downstream application, directly impacting the reliability and reproducibility of subsequent research or production steps.

Alkylation Selectivity
Supporting evidence
N1/N2 regioisomeric ratio 92:8 to >99:1 using α-halomethylsilanes
Higher regioisomeric purity from selective synthesis
Method-dependent; purity verification recommended
Synthetic Methodology Process Chemistry Regioselective Synthesis

5-(Chloromethyl)-1-methyl-1H-pyrazole Application Scenarios


Regioisomeric Purity Quality Control

Procurement specifications should include a requirement for analytical data that confirms the identity of the 5-chloromethyl regioisomer. As established, the mass spectrometric fragmentation pattern is a key differentiator from the 3-chloromethyl analog [1]. For laboratories synthesizing complex pyrazole-based molecules, this is a non-negotiable checkpoint to ensure the correct building block is used, preventing costly downstream failures in biological assays or material performance tests.

Synthesis of Bipyrazolic Corrosion Inhibitors

Industrial research groups focused on developing novel corrosion inhibitors for acidic environments should prioritize the 5-chloromethyl regioisomer as a starting material. Evidence shows that derivatives constructed from the 3-chloromethyl-5-methyl subunit (directly accessible from the target compound) can achieve up to 96% inhibition efficiency [1]. This provides a data-backed justification for sourcing this specific compound over other isomers when targeting this high-value application.

Pyrazole Scaffolds for Medicinal Chemistry Campaigns

In drug discovery programs where the substitution pattern on a pyrazole core is critical for target engagement, the use of an imprecise building block can derail a structure-activity relationship (SAR) study. The procurement of 5-(chloromethyl)-1-methyl-1H-pyrazole is essential when the C5 position is known to be the optimal attachment point for a linker or pharmacophore. This is especially true when modern synthetic methods that ensure high N1-regioselectivity (>99:1) are employed, guaranteeing the scaffold's structural integrity for reliable biological evaluation [2].

Application
Selection Property
Validation Focus
Regioisomeric Purity QC
Regioisomeric identity confirmation
Mass spectrometry verification
Bipyrazolic Corrosion Inhibitors
Building block regioisomer specificity
Corrosion inhibition testing in acidic media
Medicinal Chemistry Scaffolds
N1-regioselectivity and C5 attachment
SAR study reliability and biological evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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